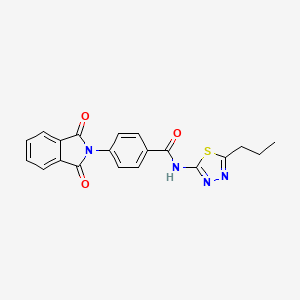
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. With a molecular formula of C20H16N4O3S and a molecular weight of 392.43 g/mol, this compound is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety are often associated with various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the isoindoline and benzamide groups in this particular compound may enhance its biological efficacy.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of thiadiazole derivatives. For instance, a review highlighted that compounds with a thiadiazole ring exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 3.125 μg/mL |
| 2 | E. coli | 6.25 μg/mL |
| 3 | Candida albicans | 12.5 μg/mL |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored in various studies. Compounds similar to This compound have shown cytotoxic effects against several cancer cell lines, indicating their potential as chemotherapeutic agents. For example, some derivatives demonstrated significant inhibition of cancer cell proliferation in vitro .
Case Studies
- Study on Thiadiazole Derivatives : A study synthesized several thiadiazole derivatives and tested them against Mycobacterium tuberculosis. Certain derivatives exhibited potent anti-tuberculosis activity with MIC values as low as 3.125 μg/mL .
- Antioxidant Activity Assessment : Another research focused on evaluating the antioxidant properties of thiadiazole compounds. The results indicated that these compounds could scavenge free radicals effectively, suggesting their utility in preventing oxidative stress-related diseases .
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-5-16-22-23-20(28-16)21-17(25)12-8-10-13(11-9-12)24-18(26)14-6-3-4-7-15(14)19(24)27/h3-4,6-11H,2,5H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVQNICADFRDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













